GLP-1R agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon-like peptide-1 receptor agonist 1 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is secreted by L cells in the distal ileum, colon, and pancreatic alpha cells. It plays a crucial role in regulating blood sugar levels by promoting insulin release, reducing glucagon levels, delaying gastric emptying, increasing satiety, and reducing appetite . Glucagon-like peptide-1 receptor agonist 1 specifically binds to the glucagon-like peptide-1 receptor, stimulating insulin secretion by pancreatic beta cells, promoting their proliferation and differentiation, and inhibiting cell apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide-1 receptor agonist 1 involves recombinant expression and chemical modification. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves peptide engineering and drug delivery techniques to develop orally delivered glucagon-like peptide-1 receptor agonists .
Industrial Production Methods: Industrial production methods for glucagon-like peptide-1 receptor agonist 1 include the use of coacervation, emulsion-solvent evaporation, premix membrane emulsification, spray drying, microfluidic droplet technology, and supercritical fluid technology . These methods ensure the large-scale production of the compound with high purity and stability.
化学反应分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product quality .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications help improve the therapeutic potential of glucagon-like peptide-1 receptor agonist 1 by increasing its resistance to enzymatic degradation and prolonging its half-life .
科学研究应用
Glucagon-like peptide-1 receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in regulating blood sugar levels and its effects on pancreatic beta cells . In medicine, glucagon-like peptide-1 receptor agonist 1 is used to develop treatments for type 2 diabetes, obesity, and other metabolic disorders .
作用机制
Glucagon-like peptide-1 receptor agonist 1 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to the stimulation of insulin secretion, inhibition of glucagon release, and delayed gastric emptying . The compound also increases satiety and reduces appetite, contributing to its effectiveness in managing blood sugar levels and promoting weight loss . The molecular targets involved in this mechanism include pancreatic beta cells, neurons in the brain’s satiety center, and various signaling pathways that regulate glucose metabolism .
相似化合物的比较
Glucagon-like peptide-1 receptor agonist 1 is unique compared to other similar compounds due to its specific modifications that enhance its stability and bioactivity. Similar compounds include exenatide, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used to treat type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 1 has been engineered to have a longer duration of action and improved therapeutic potential .
生物活性
Glucagon-like peptide-1 receptor agonists (GLP-1RAs) are a class of medications primarily used in the management of type 2 diabetes and obesity. Among these, "GLP-1R agonist 1" represents a specific compound that has garnered attention for its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and potential therapeutic applications.
GLP-1R agonists mimic the action of the endogenous GLP-1 hormone, which is secreted by the intestinal L-cells in response to food intake. The primary mechanisms through which GLP-1R agonists exert their effects include:
- Stimulation of Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels without causing hypoglycemia.
- Inhibition of Glucagon Release : By reducing glucagon secretion from alpha cells in the pancreas, GLP-1RAs help decrease hepatic glucose production.
- Delayed Gastric Emptying : These compounds slow gastric emptying, which contributes to increased satiety and reduced food intake.
- Neuroprotective Effects : Emerging evidence suggests that GLP-1RAs may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .
Diabetes Management
This compound has shown significant efficacy in managing type 2 diabetes. A meta-analysis involving 76 trials demonstrated that various GLP-1RAs effectively lowered hemoglobin A1c (HbA1c) levels and fasting plasma glucose concentrations. Notably, tirzepatide, another GLP-1RA, was highlighted for its superior glycemic control compared to other agents in the class .
Weight Management
Weight loss is a significant benefit associated with GLP-1RAs. In clinical studies, patients using these medications experienced substantial reductions in body weight. For instance, data indicated an average weight loss of approximately 5.5 kg over a 27-month period when combined with insulin therapy . Furthermore, liraglutide has been approved for chronic weight management due to its effectiveness in reducing body mass index (BMI) .
Cardiovascular Benefits
GLP-1R agonists also exhibit cardiovascular protective effects. They have been associated with improved endothelial function and reduced risks of major cardiovascular events. This is attributed to multiple factors including weight reduction, improved lipid profiles, and direct effects on cardiac tissues .
Case Study Insights
A notable case study examined the long-term effects of combining a GLP-1RA with insulin therapy in patients with type 2 diabetes. Over a period of 27 months, patients demonstrated progressive decreases in HbA1c levels alongside significant weight loss . This underscores the compound's potential not only for glycemic control but also for weight management.
Efficacy Across Populations
Research has shown that GLP-1RAs are effective across diverse populations. A cohort study involving over 195,000 individuals revealed varying rates of discontinuation among users based on their underlying conditions (obesity vs. type 2 diabetes), suggesting tailored approaches may enhance adherence and outcomes .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of various GLP-1 receptor agonists:
GLP-1RA | HbA1c Reduction (%) | Weight Loss (kg) | Cardiovascular Outcomes |
---|---|---|---|
Tirzepatide | -2.10 | -6.0 | Improved |
Liraglutide | -1.50 | -5.5 | Improved |
Semaglutide | -1.80 | -6.5 | Improved |
Dulaglutide | -1.60 | -4.5 | Improved |
Data derived from multiple clinical studies and meta-analyses .
属性
分子式 |
C32H29ClFN3O5 |
---|---|
分子量 |
590.0 g/mol |
IUPAC 名称 |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H29ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-9,15-16,22H,10-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
InChI 键 |
DVQZQZUPAYGPQC-ICACTRECSA-N |
手性 SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
规范 SMILES |
CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。